2-Bromopyridine-4-methanol
Overview
Description
2-Bromopyridine-4-methanol is an organic compound with the molecular formula C6H6BrNO. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the second position and a hydroxymethyl group at the fourth position.
Mechanism of Action
Biochemical Pathways
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromopyridine-4-methanol can be synthesized through several methods. One common approach involves the bromination of 4-pyridinemethanol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using efficient brominating agents and catalysts. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromopyridine-4-methanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to this compound using reducing agents like lithium aluminum hydride
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF)
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: 2-Bromopyridine-4-carboxylic acid.
Reduction: This compound
Scientific Research Applications
2-Bromopyridine-4-methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Material Science: It is employed in the synthesis of functional materials, such as ligands for metal complexes and catalysts .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-4-methanol: Similar structure but with a chlorine atom instead of bromine.
2-Fluoropyridine-4-methanol: Similar structure but with a fluorine atom instead of bromine.
2-Iodopyridine-4-methanol: Similar structure but with an iodine atom instead of bromine
Uniqueness
2-Bromopyridine-4-methanol is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine and less reactive than iodine. This makes it a versatile intermediate for various chemical transformations. Additionally, the hydroxymethyl group provides a site for further functionalization, enhancing its utility in organic synthesis .
Properties
IUPAC Name |
(2-bromopyridin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNUGAFIKDRYRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561156 | |
Record name | (2-Bromopyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118289-16-0 | |
Record name | (2-Bromopyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromopyridin-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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